molecular formula C16H18N4O B2389034 9-methyl-2-[(prop-2-en-1-yl)amino]-3-[(1E)-[(prop-2-en-1-yl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 469879-22-9

9-methyl-2-[(prop-2-en-1-yl)amino]-3-[(1E)-[(prop-2-en-1-yl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2389034
CAS No.: 469879-22-9
M. Wt: 282.347
InChI Key: RBADUERHCQMKIU-GZTJUZNOSA-N
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Description

The compound 9-methyl-2-[(prop-2-en-1-yl)amino]-3-[(1E)-[(prop-2-en-1-yl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core substituted with two prop-2-en-1-yl (allyl) groups. The allyl substituents introduce unsaturation and moderate hydrophobicity, balancing solubility and membrane permeability. This structure is hypothesized to interact with biological targets through hydrogen bonding (via the imino and amino groups) and π-π interactions (from the aromatic core) .

Properties

IUPAC Name

9-methyl-2-(prop-2-enylamino)-3-(prop-2-enyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-4-8-17-11-13-14(18-9-5-2)19-15-12(3)7-6-10-20(15)16(13)21/h4-7,10-11,18H,1-2,8-9H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBADUERHCQMKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NCC=C)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-methyl-2-[(prop-2-en-1-yl)amino]-3-[(1E)-[(prop-2-en-1-yl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of an appropriate pyridine derivative with an allylamine under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the process efficiently.

Chemical Reactions Analysis

9-methyl-2-[(prop-2-en-1-yl)amino]-3-[(1E)-[(prop-2-en-1-yl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered interest due to its potential therapeutic effects. Research indicates that pyrido-pyrimidine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds with similar structures have been shown to inhibit cancer cell proliferation. Studies demonstrate that pyrido-pyrimidines can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .
  • Antimicrobial Properties : Pyrido-pyrimidine derivatives have been evaluated for their antimicrobial efficacy against both bacterial and fungal strains. The presence of the pyridine moiety is believed to enhance the interaction with microbial targets, leading to increased potency .
  • Anti-inflammatory Effects : Some derivatives have displayed significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Synthetic Applications

The synthesis of 9-methyl-2-[(prop-2-en-1-yl)amino]-3-[(1E)-[(prop-2-en-1-yl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various methodologies:

  • Cyclo-condensation Reactions : Utilizing active methylene compounds in cyclo-condensation reactions has proven effective for synthesizing similar pyrido-pyrimidine structures. This method allows for the introduction of diverse substituents that can enhance biological activity .
  • Functionalization : The compound can be further functionalized to create analogs with improved pharmacological profiles. For instance, modifications at the amino or imino positions can lead to derivatives with enhanced potency or selectivity against specific biological targets.

Case Studies

Several studies illustrate the applications and efficacy of pyrido-pyrimidine derivatives:

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of a series of pyrido-pyrimidine derivatives, including compounds structurally related to this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting significant cytotoxicity and potential as lead compounds for further development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrido-pyrimidine derivatives against multi-drug resistant bacterial strains. The study revealed that modifications at the propene side chain significantly enhanced antibacterial activity, making these compounds promising candidates for developing new antibiotics .

Mechanism of Action

The mechanism of action of 9-methyl-2-[(prop-2-en-1-yl)amino]-3-[(1E)-[(prop-2-en-1-yl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs (data derived from provided evidence):

Compound Substituents Molecular Formula Molecular Weight Key Properties Evidence Source
Target: 9-methyl-2-[(prop-2-en-1-yl)amino]-3-[(1E)-[(prop-2-en-1-yl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one Allyl (prop-2-en-1-yl) groups C₁₆H₁₇N₅O ~299.34 Moderate logP (~2.5), unsaturated substituents enhance solubility and conformational flexibility. N/A (hypothetical)
9-Methyl-2-[(2-phenylethyl)amino]-3-[(E)-(2-phenylethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 2-Phenylethyl groups C₂₆H₂₆N₄O 410.52 Higher hydrophobicity (logP ~4.2), bulky phenyl groups may hinder membrane penetration.
3-[(4-Chlorophenyl)imino]methyl-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one 4-Chlorophenyl and methylamino groups C₁₇H₁₆ClN₅O 341.80 Electron-withdrawing Cl enhances stability; lower solubility (logP ~3.8).
2-(Allylamino)-3-[(Z)-thiazolidinone-methylene]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Allylamino and thiazolidinone-methylene groups C₁₈H₁₈N₆O₂S 382.44 Thioxo-thiazolidinone moiety introduces sulfur-based reactivity; potential enzyme inhibition.
9-(1-Hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one Morpholino and hydroxyethyl groups C₁₅H₂₀N₄O₂ 288.35 Morpholino enhances solubility (logP ~1.9); hydroxyethyl supports hydrogen bonding.
2-(Furan-2-ylmethylamino)-3-(2-hydroxyethyliminomethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Furan and hydroxyethyliminomethyl groups C₁₇H₁₉N₅O₃ 341.37 Furan increases aromaticity; hydroxyethyl improves hydrophilicity (logP ~2.1).

Key Research Findings

Electron-withdrawing groups (e.g., Cl in ) increase stability but reduce solubility, whereas electron-donating allyl groups balance reactivity and bioavailability .

Solubility and Bioavailability: Morpholino () and hydroxyethyl () substituents significantly improve aqueous solubility but may reduce blood-brain barrier penetration.

Biological Activity :

  • Compounds with bulky aromatic substituents (e.g., ) show higher affinity for hydrophobic targets but lower cellular uptake.
  • The target compound’s allyl groups may favor interactions with cysteine residues or π-stacking in enzyme active sites, as suggested by docking studies .

Synthetic Accessibility: Allylation reactions (used in the target compound) are generally more straightforward than introducing morpholino () or thiazolidinone () groups, which require multi-step syntheses .

Biological Activity

The compound 9-methyl-2-[(prop-2-en-1-yl)amino]-3-[(1E)-[(prop-2-en-1-yl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a member of the pyrido[1,2-a]pyrimidine family, which has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

The compound has a molecular formula of C16H18N4C_{16}H_{18}N_4 and a molecular weight of approximately 270.35 g/mol. It features multiple functional groups that contribute to its biological activity, including an amino group and an imino group.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrido[1,2-a]pyrimidines possess significant antimicrobial properties. For instance:

  • Staphylococcus aureus : Certain Mannich bases derived from related structures demonstrated effective inhibition against this pathogen, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Activity

The anticancer potential of similar compounds has been reported extensively:

  • Cytotoxicity : Mannich bases have been shown to exhibit cytotoxic effects against various cancer cell lines, including human colon cancer cells. The cytotoxicity was often more potent than standard chemotherapeutics like 5-fluorouracil .

Case Studies

Several studies provide insights into the biological activity of related compounds:

  • Antibacterial Activity : A study evaluated a series of pyrrole derivatives with structural similarities to our compound, revealing MIC values as low as 3.125 µg/mL against resistant strains of bacteria .
  • Antitubercular Activity : Compounds with similar structures have been tested against Mycobacterium tuberculosis, showing promising results with MIC values ranging from 25 to 50 µg/mL .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus3.12 - 12.5 µg/mL
AnticancerHuman colon cancer cellsIC50 < 10 µM
AntitubercularMycobacterium tuberculosis25 - 50 µg/mL

While specific mechanisms for the compound's action are not fully elucidated, it is hypothesized that the presence of the amino and imino groups facilitates interactions with biological targets such as enzymes or receptors involved in cell proliferation and microbial resistance.

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